molecular formula C16H19N3O2 B13906206 Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate

Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate

Cat. No.: B13906206
M. Wt: 285.34 g/mol
InChI Key: FGHMRXZXIPCPNF-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate is a synthetically versatile indole derivative designed for advanced medicinal chemistry and drug discovery research. The core structure of this compound is the 1H-indole scaffold, a privileged structure in pharmaceutical development known for its prevalence in biologically active molecules. The presence of a Boc (tert-butoxycarbonyl) carbamate group attached to the indole nitrogen makes this compound a crucial protected intermediate in multi-step organic synthesis [citation 5]. This protecting group allows for selective manipulation of other functional groups on the molecule and can be readily removed under mild acidic conditions to generate the primary amine, which is a key handle for further derivatization. The 3-cyano substituent on the indole ring introduces a strong electron-withdrawing group that can influence the electronic properties of the heterocycle and serve as a potential pharmacophore or a synthetic precursor for converting into amidines, tetrazoles, or carboxylic acid functionalities. The 4-ethyl group provides a hydrophobic appendage, which can be critical for enhancing binding affinity to hydrophobic pockets in target proteins or for modulating the compound's overall pharmacokinetic properties. Compounds featuring similar indole-carbamate architectures have demonstrated significant research value across multiple therapeutic areas. Research into analogous structures has shown potential in developing ligands for central nervous system targets [citation 3]. Furthermore, the carbamate functional group is a key motif in inhibitors of various enzymes, such as cholinesterases, which are targets in neurodegenerative disease research [citation 1][citation 4], and viral enzymes like the SARS-CoV-2 Mac1 protein, highlighting the utility of this chemical class in infectious disease research [citation 6]. As a sophisticated building block, this compound enables researchers to explore structure-activity relationships and develop novel therapeutic candidates for conditions including cancer, neurological disorders, and infectious diseases.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate

InChI

InChI=1S/C16H19N3O2/c1-5-10-6-7-12(19-15(20)21-16(2,3)4)14-13(10)11(8-17)9-18-14/h6-7,9,18H,5H2,1-4H3,(H,19,20)

InChI Key

FGHMRXZXIPCPNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting Material: The synthesis typically begins with commercially available 4-bromo-1H-indole or related indole derivatives.
  • Formylation: A Vilsmeier–Haack reaction is employed to introduce a formyl group at the 3-position of the indole ring. This step involves treatment with POCl3 and DMF under controlled temperature conditions.
  • Protection: The indole nitrogen or the 7-position hydroxyl (if present) is protected using a tert-butyl carbamate group, often introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP.

Introduction of the Cyano Group

  • The cyano substituent at the 3-position is introduced via halogenation followed by cyanation:
    • Halogenation: The 3-position is halogenated (commonly brominated or iodinated) using reagents like N-bromosuccinimide (NBS) or iodine reagents.
    • Cyanation: The halogenated intermediate undergoes nucleophilic substitution with copper(I) cyanide (CuCN) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (100–140°C), converting the halogen to a cyano group.

Introduction of the Ethyl Group

  • The ethyl substituent at the 4-position can be introduced via:
    • Alkylation: Using ethylation reagents or via directed lithiation at the 4-position followed by reaction with ethyl electrophiles.
    • Alternatively, starting from 4-ethyl-indole derivatives can streamline this step.

Final Functional Group Transformations and Purification

  • Reduction and Protection: If formyl groups are present, they can be reduced to alcohols using sodium borohydride (NaBH4) in methanol and subsequently protected with tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
  • Purification: The final compound is purified using standard organic extraction, washing steps (e.g., with citric acid aqueous solution, brine), and chromatographic techniques to achieve high purity.

Detailed Synthetic Route Summary

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Starting material 4-bromo-1H-indole Base indole scaffold
2 Vilsmeier formylation POCl3, DMF, 0°C to RT Introduction of formyl group at 3-position
3 Protection Di-tert-butyl dicarbonate (Boc2O), DMAP, THF, 0°C Installation of tert-butyl carbamate group
4 Halogenation NBS or Iodine reagents Halogenation at 3-position
5 Cyanation CuCN, NMP, 100–140°C Conversion of halogen to cyano group
6 Alkylation/ethylation n-Butyllithium, ethyl electrophile, THF, -78°C Introduction of ethyl group at 4-position
7 Reduction and protection NaBH4 in MeOH; tert-butyl(dimethyl)silyl chloride, imidazole Reduction of formyl to alcohol and protection
8 Purification Extraction, washing, chromatography Isolation of pure this compound

Research Findings and Analytical Data

  • Reaction Monitoring: Thin-layer chromatography (TLC) with UV detection is commonly used to monitor reaction progress.
  • Yields: Reported yields for intermediate steps such as cyanation and protection are generally high (up to 85–90%).
  • Spectroscopic Characterization:
    • NMR: ^1H NMR confirms substitution patterns with characteristic singlets for tert-butyl groups (~1.4 ppm), aromatic protons, and ethyl groups.
    • Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with the expected molecular weight (~299.37 g/mol).
    • Melting Points: Intermediate compounds exhibit melting points consistent with literature values, confirming purity.

Comparative Analysis with Related Compounds

Feature This compound Analogous Indole Carbamates Non-Indole Carbamates
Core Structure Indole ring with 3-cyano, 4-ethyl, 7-carbamate groups Indole with varying substituents Piperidine, cyclopentane, or other heterocycles
Steric Effects 4-Ethyl group increases steric hindrance Smaller or different alkyl/aryl groups Different conformational rigidity
Electron-Withdrawing Groups Cyano group at 3-position Fluorine, trifluoromethyl, hydroxy groups Varies widely
Solubility Moderate, influenced by ethyl and carbamate groups Variable depending on substituents Often more polar or less aromatic
Biological Activity Potential Potential kinase inhibition and anticancer properties Similar activities depending on substitution Different target profiles

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic substitution is common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It is used in catalytic reactions to facilitate the formation of specific products.

Biology:

    Biological Probes: The compound is used as a probe to study biological processes involving indole derivatives.

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Pharmacophore Modeling: It serves as a model compound for designing new drugs with improved efficacy and safety profiles.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of their activity. The cyano group and tert-butyl carbamate group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Indole-Based Carbamates

The most direct analogs are indole derivatives with tert-butyl carbamate groups at the 7-position but differing substituents elsewhere:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties (Predicted/Reported) CAS Number Reference
tert-butyl (4-methyl-1H-indol-7-yl)carbamate 4-methyl, 7-carbamate C₁₄H₁₈N₂O₂ 246.3 Boiling point: 362.8±30.0 °C; pKa: 15.19±0.43 289483-84-7
Target Compound 3-cyano, 4-ethyl, 7-carbamate C₁₇H₂₁N₃O₂ ~299.37 Higher steric bulk; electron-withdrawing cyano group N/A N/A

Key Differences :

  • The 4-ethyl group increases steric hindrance, which may reduce solubility in polar solvents .
  • Biological Relevance: Indole derivatives with carbamate groups are often explored in medicinal chemistry for kinase inhibition or protein-binding applications. The cyano group could improve binding affinity in certain targets due to dipole interactions .

Non-Indole Carbamates with Tert-Butyl Groups

Several tert-butyl carbamates with non-indole cores are documented in the evidence, highlighting structural diversity:

Compound Name Core Structure Key Features CAS Number Reference
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane Cis-hydroxy configuration 154737-89-0
tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate Piperidine Chiral centers; methyl substituent 1271024-76-0
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Bicyclic aziridine Rigid bicyclic framework 880545-32-4

Comparison with Target Compound :

  • Heterocycle Impact : Indole cores offer aromaticity and planar geometry, favoring π-π stacking interactions. In contrast, bicyclic or aliphatic carbamates (e.g., piperidine or cyclopentane derivatives) prioritize conformational rigidity or hydrogen-bonding capabilities .
  • Synthetic Utility : The tert-butyl carbamate group is a common protecting group for amines. Its stability in acidic conditions varies with the core structure; indole derivatives may exhibit different deprotection kinetics compared to aliphatic analogs .

Functional Group Variations

The evidence includes carbamates with diverse substituents, such as fluorine, trifluoromethyl, and hydroxy groups:

Compound Name Substituent Key Property CAS Number Reference
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate Fluorine Enhanced metabolic stability 1268520-95-1
tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate Trifluoromethyl Increased lipophilicity 1523530-57-5

Implications for Target Compound :

  • The cyano group in the target compound may mimic halogenated substituents in terms of electron-withdrawing effects but lacks the lipophilicity of fluorine or trifluoromethyl groups. This could influence pharmacokinetic properties like membrane permeability .

Biological Activity

Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate is a synthetic compound classified within the carbamate family, notable for its diverse biological activities attributed to its unique structural features. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2, with a molecular weight of approximately 274.32 g/mol. The compound features a tert-butyl group, a cyano group, and an indole moiety at the 7-position of the indole ring. These components contribute to its potential biological activities and pharmacological properties .

Anticancer Properties

The indole scaffold present in this compound is well-documented for its anticancer properties. Studies have indicated that compounds with similar structures can inhibit microtubule assembly, acting as microtubule-destabilizing agents. For instance, in a study involving various indole derivatives, certain compounds demonstrated significant inhibition of microtubule assembly at concentrations around 20 μM, suggesting potential applications in cancer therapeutics .

Table 1: Summary of Anticancer Activity Studies

CompoundConcentration (μM)Effect on Microtubule Assembly (%)Apoptosis Induction
Compound 7d2040.76Enhanced caspase-3 activity (1.33 times) at 10 μM
Compound 7h2052.03Morphological changes at 1 μM
This compoundTBDTBDTBD

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by enhancing the activity of caspases, which are critical for the execution of programmed cell death .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Toxicity Studies

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, comprehensive toxicological evaluations are necessary to ensure safety for therapeutic use. The structure's similarity to other known compounds suggests that it may share similar safety profiles; however, specific studies on this compound are required for conclusive results .

Future Directions and Research Opportunities

Given the promising biological activities demonstrated by this compound, future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed studies to confirm efficacy and safety in biological models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • Clinical Trials : Exploring potential applications in clinical settings for cancer treatment or other therapeutic areas.

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